![molecular formula C14H22N6O3S B12917993 5'-S-[3-(Methylamino)propyl]-5'-thioadenosine CAS No. 59452-68-5](/img/structure/B12917993.png)
5'-S-[3-(Methylamino)propyl]-5'-thioadenosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(2R,3R,4S,5S)-2-(6-Amino-9H-purin-9-yl)-5-(((3-(methylamino)propyl)thio)methyl)tetrahydrofuran-3,4-diol” is a complex organic molecule that belongs to the class of nucleoside analogs
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting from simpler precursors. The key steps may include:
Formation of the purine base: This involves the construction of the purine ring system, which can be achieved through various synthetic routes.
Attachment of the sugar moiety: The tetrahydrofuran ring is attached to the purine base through glycosylation reactions.
Introduction of the thioether group: This step involves the substitution of a suitable leaving group with the thioether moiety.
Final functionalization:
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.
Reduction: The purine ring can be reduced under specific conditions.
Substitution: The amino and methylamino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioether group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: As a probe for studying nucleic acid interactions.
Medicine: As a potential antiviral or anticancer agent.
Industry: In the synthesis of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects typically involves interaction with specific molecular targets, such as enzymes or receptors. For example, nucleoside analogs often inhibit viral polymerases or interfere with DNA synthesis in cancer cells. The exact pathways and targets would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Acyclovir: A well-known antiviral nucleoside analog.
Gemcitabine: An anticancer nucleoside analog.
Zidovudine: An antiretroviral nucleoside analog.
Uniqueness
The uniqueness of the compound lies in its specific structure, which may confer unique biological activity or selectivity for certain targets. Comparative studies with similar compounds can highlight these unique features and potential advantages.
Properties
CAS No. |
59452-68-5 |
|---|---|
Molecular Formula |
C14H22N6O3S |
Molecular Weight |
354.43 g/mol |
IUPAC Name |
(2R,3R,4S,5S)-2-(6-aminopurin-9-yl)-5-[3-(methylamino)propylsulfanylmethyl]oxolane-3,4-diol |
InChI |
InChI=1S/C14H22N6O3S/c1-16-3-2-4-24-5-8-10(21)11(22)14(23-8)20-7-19-9-12(15)17-6-18-13(9)20/h6-8,10-11,14,16,21-22H,2-5H2,1H3,(H2,15,17,18)/t8-,10-,11-,14-/m1/s1 |
InChI Key |
QCFMFNJQDMUBEL-IDTAVKCVSA-N |
Isomeric SMILES |
CNCCCSC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O |
Canonical SMILES |
CNCCCSCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


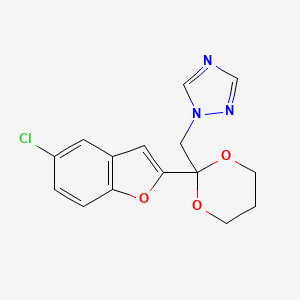
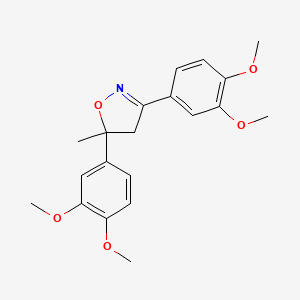
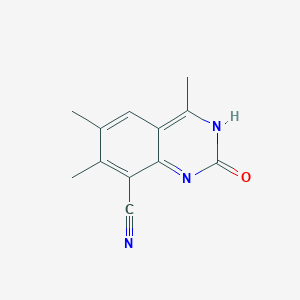
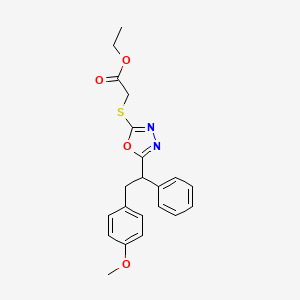
![3-(4-Bromophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12917939.png)
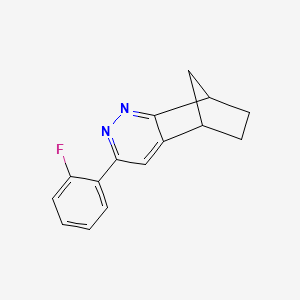

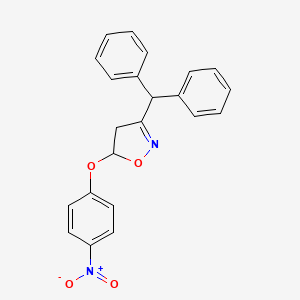
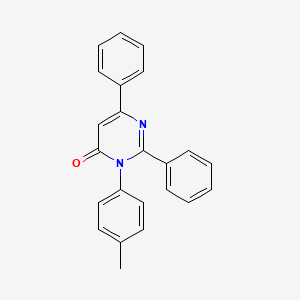
![3-(2H-1,3-Benzodioxol-5-yl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12917982.png)
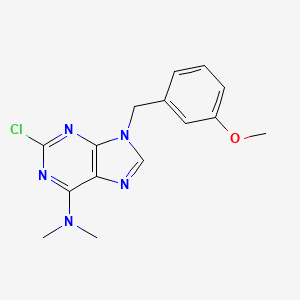
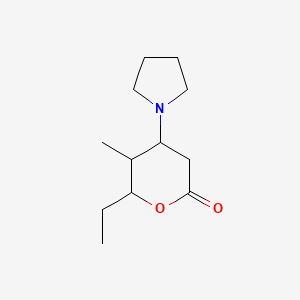
![3-[(2-Chlorophenyl)methoxy]oxolane](/img/structure/B12917988.png)

